molecular formula C8H8N2S B154248 5,6-Dimethyl-2,1,3-benzothiadiazole CAS No. 1887-60-1

5,6-Dimethyl-2,1,3-benzothiadiazole

Cat. No. B154248
CAS RN: 1887-60-1
M. Wt: 164.23 g/mol
InChI Key: QQCMLCGOLBUDJF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,1,3-benzothiadiazole is a derivative of benzothiadiazole, a compound that has garnered interest due to its applications in various fields of science, particularly as a component in optoelectronic devices. The molecular structure of benzothiadiazole derivatives, including 5,6-dimethyl-2,1,3-benzothiadiazole, allows for a range of interactions and molecular organizations that are valuable in the development of materials with extended systems of π-conjugation .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves condensation reactions. For example, the synthesis of related compounds such as 2-aryl-6,6-dimethyl-8-oxo-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles involves the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a solvent mixture of THF/benzene . Although the specific synthesis of 5,6-dimethyl-2,1,3-benzothiadiazole is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is crucial for their function. For instance, the crystal structure of a related compound, 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole, shows significant conformational flexibility, which is consistent with quantum chemical calculations . This flexibility and the ability to form directional S···N bonding are important for the molecular organization in solid-state applications .

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom on the benzoquinone ring is substituted by an amino group . This type of reactivity suggests that 5,6-dimethyl-2,1,3-benzothiadiazole could also participate in nucleophilic substitution reactions, although specific reactions involving this compound are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the spectroscopic properties of 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ^2-pyrazolines are dependent on the electronic nature of the substituent and solvent polarity . Similarly, the molecular geometry, dipole moment, and charge distributions of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, which are structurally related to benzothiadiazoles, have been characterized using various spectroscopic techniques and theoretical calculations . These studies provide insights into the properties that might be expected for 5,6-dimethyl-2,1,3-benzothiadiazole.

Scientific Research Applications

  • Organic Electronics

    • 2,1,3-Benzothiadiazole (BT) and its derivatives, including 5,6-Dimethyl-2,1,3-benzothiadiazole, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
    • The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
    • The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .
  • Polymer-based Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

    • Benzothiadiazole and its π-extended, heteroannulated derivatives have been used as electron-deficient building blocks for high-performance donor–acceptor polymers in organic electronics .
    • Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .
  • Bioimaging and Thermometry

    • 2,1,3-Benzothiadiazole-based compounds have been exploited as fluorescent probes for bioimaging in live cells .
    • They have also been used as fluorescent polymeric thermometers for the determination of intercellular temperature .

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 5,6-Dimethyl-2,1,3-benzothiadiazole. It’s important to avoid contact with skin, eyes, and clothing .

Future Directions

The future directions of 5,6-Dimethyl-2,1,3-benzothiadiazole research are promising. Its potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on benzothiadiazole π-extended derivatives with potential use in this exciting area .

properties

IUPAC Name

5,6-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMLCGOLBUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351084
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2,1,3-benzothiadiazole

CAS RN

1887-60-1
Record name 5,6-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Dimethyl-2,1,3-benzothiadiazole
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5,6-Dimethyl-2,1,3-benzothiadiazole
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Citations

For This Compound
23
Citations
R Meij, DJ Stufkens, K Vrieze, AMF Brouwers… - Journal of …, 1978 - Elsevier
Reaction of [(PPh 3 ) 2 Pt(C 2 H 4 )] with 5,6-dimethyl-2,1,3-benzothiadiazole affords [ P t 2 S { N ( 6 − μ − N ︹ − 4 , 5 − M e 2 C 6 H 2 ) } ( μ − P P h 2 ) ( P P h 3 ) 2 P h ] . A crystal …
Number of citations: 21 www.sciencedirect.com
S Kowalski, S Allard, U Scherf - Macromolecular rapid …, 2015 - Wiley Online Library
Direct arylation polycondensation represents a promising alternative to the currently used aryl–aryl coupling schemes for conjugated polymer synthesis that is characterized by a …
Number of citations: 65 onlinelibrary.wiley.com
K Mahesh, S Karpagam, T Putnin, H Le, TT Bui… - … of Photochemistry and …, 2019 - Elsevier
Two narrow-band gap of donor-acceptor based conjugated polymers, BTTP and BTTP-CN were synthesized by Wittig copolymerization with thiophene or cyano-vinylene thiophene as …
Number of citations: 11 www.sciencedirect.com
A Apblett, T Chivers… - Canadian journal of …, 1986 - cdnsciencepub.com
The reaction of arsenic pentafluoride with benzo-2,1,3-thiadiazole, 1, or benzo-1,2,3-thiadiazole, 2, in liquid SO 2 gave 1:1 adducts that were characterized spectroscopically (infrared …
Number of citations: 17 cdnsciencepub.com
H Hope, EH Mørkved - mdpi.org
Six polycyclic diiodo-dihydrotellurophene derivatives have been synthesized and characterized by single-crystal x-ray methods: one is a tellurothiadiazole, the others are different benzo…
Number of citations: 2 www.mdpi.org
ZF Shi, HT Black, A Dadvand… - The Journal of Organic …, 2014 - ACS Publications
A new heteroacenequinone, pentaceno[2,3-c:9,10-c′]bis([1,2,5]thiadiazole)-6,13-dione (PBTDQ), with two peripheral thiadiazole rings was synthesized, and its solid-state properties …
Number of citations: 20 pubs.acs.org
K Mahesh, S Karpagam, F Goubard - eXPRESS Polymer Letters, 2018 - researchgate.net
New poly (thiophene vinyl thiazole)(PTVT) and poly (thiophene vinyl benzothiadiazole)(PTVBT) was synthesized by Wittig condensation route. The absorption maximum of PTVT and …
Number of citations: 13 www.researchgate.net
P Mastrorilli - European Journal of Inorganic Chemistry, 2008 - Wiley Online Library
The PR 2 – group (the phosphanido group, according to the modern IUPAC rules) possesses a strong nucleophilicity, a high bridging tendency and a remarkable flexibility. This review …
R Meij, DJ Stufkens, K Vrieze, E Roosendaal… - Journal of …, 1978 - Elsevier
A crystal and molecular structure determination of [Pt(PPh 3 ) 2 (2,4,6-mesitylNSO)] shows a side-on coordination via the NS unit to Pt 0 , while the mesityl group is in the cis …
Number of citations: 1 www.sciencedirect.com
RJ McNair, LH Pignolet - Inorganic Chemistry, 1986 - ACS Publications
Several new heterobimetallic compounds that contain bridging PNP ligands have been synthesized. The reactions of [Rh (PN-P) 2] BF4 with Pt (PPh3) 2 (C2H4) and Ag (PPh3)(N03) …
Number of citations: 34 pubs.acs.org

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